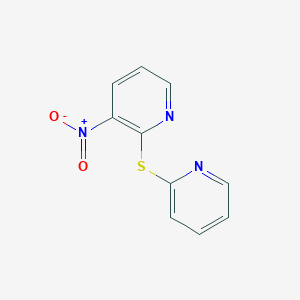

3-Nitro-2-(pyridin-2-ylthio)pyridine

Overview

Description

“3-Nitro-2-(pyridin-2-ylthio)pyridine” is a chemical compound with the molecular formula C10H7N3O2S . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of nitropyridine derivatives, which includes “3-Nitro-2-(pyridin-2-ylthio)pyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be analyzed using various computational methods . These methods can provide a 3D structure of the molecule, which can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be complex and varied . For instance, nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be determined using various analytical techniques . For example, the melting point, molecular weight, and other properties can be determined .Scientific Research Applications

Application 1: Synthesis of Nitropyridines

- Application Summary : The compound is used in the synthesis of nitropyridines, which are valuable intermediates in pharmaceuticals and agrochemicals .

- Methods and Procedures : Reaction of pyridine with in an organic solvent yields the N-nitropyridinium ion. Subsequent reaction with in water produces 3-nitropyridine .

- Results and Outcomes : The method achieves a 77% yield for 3-nitropyridine and good yields for 4-substituted and moderate yields for 3-substituted pyridines. The reaction mechanism involves a [1,5] sigmatropic shift .

Application 2: Inhibitory Activities Against Cancer Cell Lines

- Application Summary : Derivatives of the compound have been tested for their inhibitory activities against various cancer cell lines .

- Methods and Procedures : The derivatives are tested for their IGF-1R kinase inhibitory activities and cytotoxicities against five cancer cell lines .

Application 3: Synthesis of Heterocyclic Compounds

- Application Summary : Utilized in the synthesis of imidazo[4,5-c]pyridines, which are important scaffolds in drug discovery .

- Methods and Procedures : Starting from 4-aminopyridine, these heterocycles are synthesized through a series of reactions involving 3-nitropyridine .

- Results and Outcomes : The process allows for the creation of a variety of substituted imidazo[4,5-c]pyridines, which are explored for their pharmaceutical properties .

Application 4: Vicarious Substitution Method

- Application Summary : The compound is used in the vicarious substitution method to introduce amino groups in the pyridine ring .

- Methods and Procedures : Substitution with ammonia and amines occurs at the position para to the nitro group, using the vicarious substitution method .

- Results and Outcomes : High regioselectivities and yields are obtained, leading to a series of 4-substituted-2-alkylamino-5-nitropyridines .

Application 5: Oxidative Substitution Method

- Application Summary : Similar to the vicarious substitution, this method is used to introduce substituents into the pyridine ring .

- Methods and Procedures : The oxidative substitution method is employed, again targeting the position para to the nitro group .

- Results and Outcomes : This method also achieves high regioselectivity and yields for the desired substituted pyridines .

Application 6: Physical and Chemical Property Analysis

- Application Summary : The compound’s physical and chemical properties are analyzed to inform its handling, storage, and application in various reactions .

- Methods and Procedures : Properties such as melting point, boiling point, and density are predicted and measured to ensure proper usage .

- Results and Outcomes : The compound has a melting point of 114-115 °C and a predicted boiling point of 383.7±32.0 °C. Its predicted density is 1.43±0.1 g/cm³ .

Application 7: Synthesis of 5-Nitropyridine-2-sulfonic Acid

- Application Summary : The compound is used in the synthesis of 5-nitropyridine-2-sulfonic acid, a key intermediate for further chemical transformations .

- Methods and Procedures : Starting from 3-nitropyridine, a two-step reaction involving sulfonation leads to the formation of 5-nitropyridine-2-sulfonic acid .

- Results and Outcomes : The synthesis provides a pathway to a series of 2-substituted-5-nitropyridines, expanding the utility of nitropyridines in various chemical syntheses .

Application 8: Construction of Pyridine Ring

- Application Summary : The compound plays a role in the construction of the pyridine ring, which is present in many natural products and commercial substances .

- Methods and Procedures : The compound undergoes various synthetic methods for the construction of the pyridine ring, tailored to the desired substitution pattern .

- Results and Outcomes : This application underscores the versatility of nitropyridines in synthesizing complex molecules with pyridine structures .

Application 9: Electrophilic Aromatic Substitution

- Application Summary : Despite the challenges, the compound is involved in electrophilic aromatic substitution reactions under specific conditions .

- Methods and Procedures : The reaction mechanism involves a nitro group migration from the 1-position to the 3-position by a [1,5] sigmatropic shift .

- Results and Outcomes : The method has been optimized to overcome the electron-deficient character of the pyridine ring, allowing for electrophilic substitutions .

Application 10: Kinase Inhibitory Activities

- Application Summary : Derivatives of the compound have been designed as kinase inhibitors, particularly targeting the IGF-1R tyrosine kinase .

- Methods and Procedures : The derivatives are synthesized and tested for their inhibitory activities against the IGF-1R kinase and cytotoxicities against various cancer cell lines .

- Results and Outcomes : The research provides insights into the potential therapeutic applications of these derivatives as kinase inhibitors .

Application 11: Analytical Studies

- Application Summary : The compound’s structure is analyzed to understand its reactivity and properties, informing its use in various chemical reactions .

- Methods and Procedures : Analytical techniques such as NMR, IR, and mass spectrometry are used to elucidate the structure and properties of the compound .

- Results and Outcomes : The studies contribute to a deeper understanding of the compound, aiding in the design of new chemical entities .

Application 12: Development of Commercial Substances

- Application Summary : The compound is utilized in the development of commercial substances due to its presence in the structures of many pharmaceutical and agrochemical compounds .

- Methods and Procedures : The compound undergoes various reactions to create substances that have commercial applications, such as dyes, drugs, and agrochemicals .

- Results and Outcomes : The applications result in the creation of commercially viable products that leverage the chemical properties of nitropyridines .

Application 13: Peptide Chemistry

- Application Summary : The compound is used in peptide chemistry as a protecting group for amines, alcohols, and thiols .

- Methods and Procedures : The 3-nitro-2-pyridinesulfenyl group, abbreviated as Npys-Cl, is employed to protect functional groups during peptide synthesis .

- Results and Outcomes : Npys-Cl facilitates the formation of mixed disulfides, acting as an activator for disulfide bond formation and enabling thiol/disulfide exchange .

Application 14: Synthesis of Pyrimidine Derivatives

- Application Summary : Novel 2-(pyridin-2-yl) pyrimidine derivatives are synthesized for their potential anti-fibrotic activities .

- Methods and Procedures : These derivatives are evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their biological activities .

- Results and Outcomes : Some derivatives show better anti-fibrotic activities than known drugs, indicating potential as novel anti-fibrotic drugs .

Application 15: Synthesis of 2-Pyridones

- Application Summary : The compound is involved in the synthesis of 2-pyridones, which have applications in biology, dyes, and fluorescent materials .

- Methods and Procedures : Cyclization reactions between 1,3-dicarbonyl compounds and cyanoacetamides, catalyzed by DABCO, are used to synthesize 2-pyridones .

- Results and Outcomes : The reaction yields 3,4,6-trisubstituted 2-pyridones, showcasing the compound’s utility in creating complex heterocycles .

Future Directions

properties

IUPAC Name |

3-nitro-2-pyridin-2-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c14-13(15)8-4-3-7-12-10(8)16-9-5-1-2-6-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPAXJFFIAJUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195376 | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-2-(pyridin-2-ylthio)pyridine | |

CAS RN |

4262-11-7 | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004262117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)

![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)

![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)